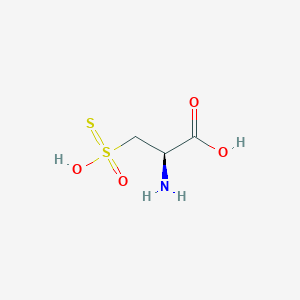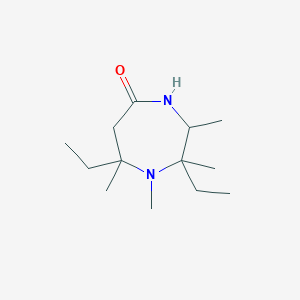
5-Ethyl-2,4,5-trimethylheptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Ethyl-2,4,5-trimethylheptane is a branched alkane with the molecular formula C11H24. It is a hydrocarbon that consists of a heptane backbone with ethyl and methyl groups attached at specific positions. This compound is part of the larger family of alkanes, which are saturated hydrocarbons containing only single bonds between carbon atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-2,4,5-trimethylheptane can be achieved through various organic synthesis techniques. One common method involves the alkylation of a heptane derivative with ethyl and methyl groups. This process typically requires the use of strong bases and alkyl halides under controlled conditions to ensure the correct placement of substituents on the heptane backbone.
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic processes that facilitate the addition of ethyl and methyl groups to a heptane precursor. Catalysts such as zeolites or metal oxides can be used to enhance the efficiency and selectivity of the reaction, resulting in higher yields of the desired product.
Chemical Reactions Analysis
Types of Reactions
5-Ethyl-2,4,5-trimethylheptane, like other alkanes, primarily undergoes reactions such as:
Oxidation: This reaction typically requires strong oxidizing agents and can lead to the formation of alcohols, aldehydes, or carboxylic acids.
Substitution: Halogenation reactions, where hydrogen atoms are replaced by halogens (e.g., chlorine or bromine), are common. These reactions often require the presence of light or heat to initiate the process.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromic acid (H2CrO4)
Halogenation: Chlorine (Cl2) or bromine (Br2) in the presence of UV light or heat
Major Products
Oxidation: Depending on the conditions, the major products can include alcohols, aldehydes, or carboxylic acids.
Substitution: Halogenated derivatives of this compound, such as this compound chloride or bromide.
Scientific Research Applications
5-Ethyl-2,4,5-trimethylheptane has various applications in scientific research, including:
Chemistry: Used as a model compound to study the reactivity and properties of branched alkanes.
Biology: Investigated for its potential interactions with biological membranes and its effects on cellular processes.
Medicine: Explored for its potential use as a solvent or carrier in pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and as a reference standard in analytical chemistry.
Mechanism of Action
As a hydrocarbon, 5-Ethyl-2,4,5-trimethylheptane does not have a specific mechanism of action in biological systems. its interactions with other molecules can be attributed to its hydrophobic nature and ability to participate in van der Waals interactions. In chemical reactions, the mechanism typically involves the formation of reactive intermediates, such as free radicals or carbocations, which then undergo further transformations to yield the final products.
Comparison with Similar Compounds
Similar Compounds
2,4,5-Trimethylheptane: Lacks the ethyl group at the 5th position.
2,2,4-Trimethylpentane (Isooctane): A well-known branched alkane used as a standard in octane rating.
2,3,5-Trimethylheptane: Differs in the
Properties
CAS No. |
62198-67-8 |
|---|---|
Molecular Formula |
C12H26 |
Molecular Weight |
170.33 g/mol |
IUPAC Name |
5-ethyl-2,4,5-trimethylheptane |
InChI |
InChI=1S/C12H26/c1-7-12(6,8-2)11(5)9-10(3)4/h10-11H,7-9H2,1-6H3 |
InChI Key |
JAUBFUIZENVVAG-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(CC)C(C)CC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-[2-(4-Methoxyphenyl)-2H-1-benzopyran-3(4H)-ylidene]hydroxylamine](/img/structure/B14546228.png)

![6-[(2-Chlorophenoxy)methyl]-4-phenylmorpholin-2-one](/img/structure/B14546237.png)


![Phosphine, [[bis(1-methylethyl)phosphino]methyl]diphenyl-](/img/structure/B14546243.png)
![6-[2-(2-Oxonaphthalen-1(2H)-ylidene)hydrazinyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B14546250.png)



![4-[(3-Ethoxypropyl)sulfamoyl]benzene-1,2-dicarboxylic acid](/img/structure/B14546280.png)
